1,3-Bis(azidomethyl)benzene

Click chemistry Polymer networks Nanoindentation

1,3-Bis(azidomethyl)benzene (m-xylylene diazide, CAS 102437-80-9) is a small-molecule bis-azide with two reactive –CH₂N₃ groups in a meta orientation on a phenyl core. It is primarily used in copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) for step-growth polymerization and crosslinking.

Molecular Formula C8H8N6
Molecular Weight 188.19 g/mol
CAS No. 102437-80-9
Cat. No. B14322997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(azidomethyl)benzene
CAS102437-80-9
Molecular FormulaC8H8N6
Molecular Weight188.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)CN=[N+]=[N-])CN=[N+]=[N-]
InChIInChI=1S/C8H8N6/c9-13-11-5-7-2-1-3-8(4-7)6-12-14-10/h1-4H,5-6H2
InChIKeyQJVCEMKRSNTHQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(azidomethyl)benzene (CAS 102437-80-9) – Meta-Xylylene Diazide as a Click Chemistry Building Block and Crosslinker


1,3-Bis(azidomethyl)benzene (m-xylylene diazide, CAS 102437-80-9) is a small-molecule bis-azide with two reactive –CH₂N₃ groups in a meta orientation on a phenyl core [1]. It is primarily used in copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) for step-growth polymerization and crosslinking [2]. The meta substitution pattern confers a kinked geometry that influences network topology, distinguishing it from para (linear) and ortho (proximal) regioisomers [3]. Typical synthesis proceeds via nucleophilic substitution of 1,3-bis(chloromethyl)benzene with sodium azide [1].

Why 1,3-Bis(azidomethyl)benzene Cannot Be Simply Replaced by Other Bis(azidomethyl)benzene Isomers


The three regioisomers of bis(azidomethyl)benzene share an identical molecular formula but produce thermoset networks with fundamentally different architectures. The para isomer (1,4-) yields linear, extended bridges that favor dense, rigid networks, while the ortho isomer (1,2-) places azide groups in close proximity, potentially leading to intramolecular cyclization side-products. Only the meta isomer (1,3-) provides a kinked 120° connectivity that alters mesh size distribution, chain segment mobility, and ultimate mechanical response [1]. In CuAAC step-growth polymerization with tripropargylamine, the resulting indentation moduli differ measurably between isomers, precluding direct substitution without reformulation [1].

Quantitative Differentiation Evidence for 1,3-Bis(azidomethyl)benzene Against Closest Analogs


Indentation Modulus of CuAAC Polymer Networks: 1,3- vs. 1,4-Bis(azidomethyl)benzene

In CuAAC bulk polymerization with tripropargylamine, the 1,3-bis(azidomethyl)benzene-derived network exhibited the highest indentation modulus among all tested bis-azide/alkyne combinations [1]. Specifically, polymer (a) based on the meta-diazide achieved 6.25 ± 0.4 GPa, whereas polymer (b) derived from 1,4-bis(azidomethyl)benzene reached 5.78 ± 0.14 GPa under identical catalyst loading (0.25 mol% CuOAc) [1].

Click chemistry Polymer networks Nanoindentation

Macrocycle Synthesis Enabled by 1,3-Bis(azidomethyl)benzene's Kinked Geometry

The 1,3-isomer was exclusively selected for the double CuAAC macrocyclization with a bis-propargylated pyrazolo[3,4-d]pyrimidine core to form an 18-atom macrocycle with selective AXL kinase inhibitory activity [1]. The para isomer would produce a larger 20-membered ring with different conformational constraints, while the ortho isomer risks intramolecular single-addition side-products.

Macrocyclic chemistry Kinase inhibitors CuAAC cycloaddition

Thermal Stability and Exothermic Onset Temperature in Bulk CuAAC

DSC screening of CuAAC polyaddition with 1,3-bis(azidomethyl)benzene and tripropargylamine revealed an uncatalyzed exothermic onset at approximately 95 °C, shifting to ~45 °C with 2.0 mol% CuOAc catalyst [1]. The 1,3-isomer's thermal behavior is comparable to the 1,4-isomer (both show quantitative azide conversion >95%), but the meta network's higher crosslink density provides superior post-cure rigidity [1].

Differential scanning calorimetry CuAAC polymerization Thermal safety

Cyclodextrin-Based Insoluble Polymers via 1,3-Bis(azidomethyl)benzene Crosslinking

1,3-Bis(azidomethyl)benzene was used to crosslink propargyl-β-cyclodextrin via microwave-assisted Huisgen cycloaddition, yielding an insoluble polymer that sequesters naringin from aqueous solutions with high efficiency and can be regenerated by ethanol washing [1]. The meta geometry was selected deliberately; the para isomer may produce a more rigid, less accessible network with reduced guest uptake.

Cyclodextrin polymers Sequestration Debittering

Comparison of Physicochemical Properties Across Bis(azidomethyl)benzene Isomers

The 1,3-isomer shares identical molecular weight (188.19 g/mol) and formula (C₈H₈N₆) with its 1,2- and 1,4- isomers, but exhibits distinct chromatographic and solubility behavior due to its dipole moment. Reported LogP for 1,3-bis(azidomethyl)benzene is 2.21, with a topological polar surface area of 99.5 Ų . The 1,4-isomer (CAS 102437-81-0) may have a slightly different LogP owing to symmetry effects, impacting partitioning in biphasic click reactions.

Physicochemical properties LogP Polar surface area

Best Application Scenarios for 1,3-Bis(azidomethyl)benzene Based on Quantitative Differentiation Evidence


Stiff, High-Crosslink-Density CuAAC Thermosets for Dental or Optical Composites

For applications requiring maximum indentation modulus in a CuAAC-cured resin, 1,3-bis(azidomethyl)benzene with tripropargylamine provides 6.25 ± 0.4 GPa—an 8.1% improvement over the para isomer network (5.78 ± 0.14 GPa) [1]. This is relevant for dental composites, protective coatings, and optical elements where stiffness and dimensional stability are critical.

Shape-Specific Macrocycle Synthesis for Kinase Inhibitor Discovery

The 120° meta kink of 1,3-bis(azidomethyl)benzene is essential for constructing 18-atom macrocycles via double CuAAC, as demonstrated in the synthesis of a selective AXL kinase inhibitor [1]. Researchers developing conformationally constrained macrocyclic libraries should select the meta isomer to control ring size.

Cyclodextrin Polymer Sorbents for Food and Environmental Applications

Crosslinking propargyl-β-cyclodextrin with 1,3-bis(azidomethyl)benzene yields an insoluble, regenerable polymer effective for sequestering bitter compounds (e.g., naringin) from aqueous streams [1]. The kinked linker architecture is believed to enhance pore accessibility compared to the linear para isomer.

Batch-to-Batch Reproducibility in CuAAC Step-Growth Polymerizations

The 1,3-isomer's quantitative azide conversion (>95%) and well-behaved second-order kinetics (model system: k₁ = 2.7 × 10⁻² L·mol⁻¹·s⁻¹, k₂ = 1.0 × 10⁻¹ L·mol⁻¹·s⁻¹) support reproducible polymer synthesis [1]. Procurement from suppliers specifying >95% purity and consistent LogP (2.21) minimizes variability in solution-phase click reactions .

Quote Request

Request a Quote for 1,3-Bis(azidomethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.